

M1002: Comprehensive Application Notes and Protocols

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Compound of Interest				
Compound Name:	M1002			
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This document provides detailed application notes and protocols for two distinct therapeutic agents identified as **M1002**: a preclinical Hypoxia-Inducible Factor-2 (HIF-2) agonist and a clinical-stage Glucagon-Like Peptide-1 (GLP-1) receptor agonist, HD**M1002**. This guide is intended for researchers, scientists, and drug development professionals.

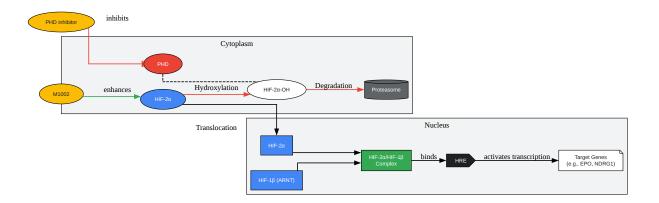
Section 1: M1002 (HIF-2 Agonist) Introduction

M1002 is a research compound identified as a Hypoxia-Inducible Factor-2 (HIF-2) agonist. It functions by enhancing the expression of HIF-2 target genes and has demonstrated synergistic effects with prolyl-hydroxylase domain (PHD) inhibitors in preclinical studies.[1] This section outlines its mechanism of action and provides protocols for in vitro experimentation.

Mechanism of Action

M1002 directly activates the HIF-2 transcription factor. Under normal oxygen conditions, HIF-2 α is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor, HIF-2 α is stabilized, translocates to the nucleus, and dimerizes with HIF-1 β (also known as ARNT). This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. **M1002** enhances this process, leading to increased expression of genes such as Erythropoietin (EPO) and N-myc downstream-regulated gene 1 (NDRG1).[1]





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Caption: M1002 enhances HIF- 2α activity, leading to target gene expression.

Experimental Protocols

In Vitro Cell-Based Assay for HIF-2 Target Gene Expression

- Objective: To determine the effect of **M1002** on the expression of HIF-2 target genes in a renal cell carcinoma cell line (786-O), which is known to have high HIF-2α activity.
- Materials:
 - M1002 (stock solution prepared in DMSO)
 - o 786-O cells
 - Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Methodological & Application



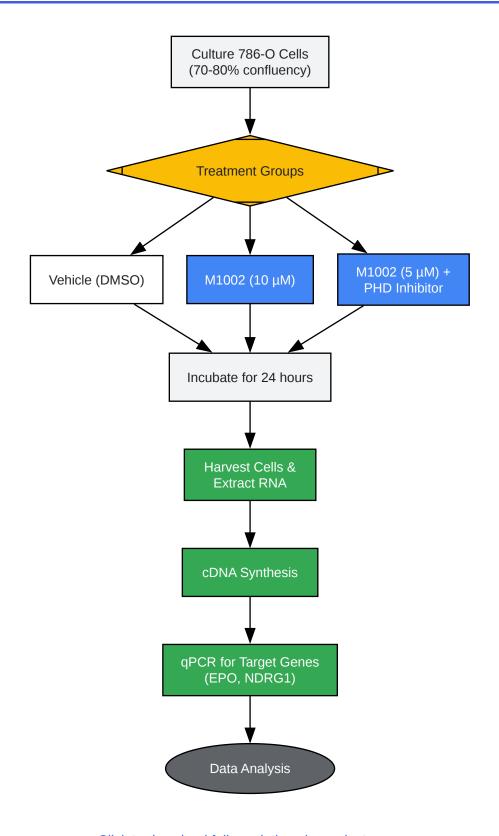


- PHD inhibitor (optional, for synergy experiments)
- Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

- Cell Culture: Culture 786-O cells in the recommended medium until they reach 70-80% confluency.
- Treatment: Treat the cells with **M1002** at a final concentration of 10 μM for 24 hours. For synergy experiments, co-treat cells with **M1002** (5 μM) and a PHD inhibitor for 24 hours.[1] A vehicle control (DMSO) should be run in parallel.
- RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit.
- qPCR Analysis: Perform reverse transcription to synthesize cDNA, followed by qPCR to quantify the expression levels of HIF-2 target genes (e.g., EPO, NDRG1). Normalize the expression to a housekeeping gene (e.g., GAPDH).
- Expected Outcome: A significant increase in the mRNA levels of HIF-2 target genes in
 M1002-treated cells compared to the vehicle control.[1] Co-treatment with a PHD inhibitor is expected to show a synergistic increase in target gene expression.[1]





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Caption: Workflow for assessing M1002 activity on HIF-2 target genes in vitro.

Storage and Handling



 Stock Solution: Store M1002 stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Section 2: HDM1002 (GLP-1 Receptor Agonist) Introduction

HD**M1002** is an orally administered Glucagon-Like Peptide-1 (GLP-1) receptor agonist currently in clinical development for the treatment of type 2 diabetes mellitus (T2DM). It has been evaluated in Phase 1, 2, and 3 clinical trials to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Dosage and Administration in Clinical Trials

HD**M1002** is administered as an oral tablet. Dosing regimens have varied across clinical studies, with a focus on dose escalation to maximize tolerability.

Study Phase	Dosage Range	Dosing Frequency	Key Findings	Reference
Phase 1 (SAD)	10 mg - 600 mg (single dose)	Single Ascending Dose	Safe and well- tolerated. Dose- proportional Cmax and AUC.	
Phase 2	Not specified, involves dose titration	Once or twice daily	To assess efficacy and safety in T2DM patients.	
Phase 3	100 mg, 200 mg, 400 mg (maintenance doses)	Once daily	Dose escalation from 50 mg. Compared with dapagliflozin.	_

Clinical Trial Protocols Overview

First-in-Human, Single Ascending Dose (SAD) Study



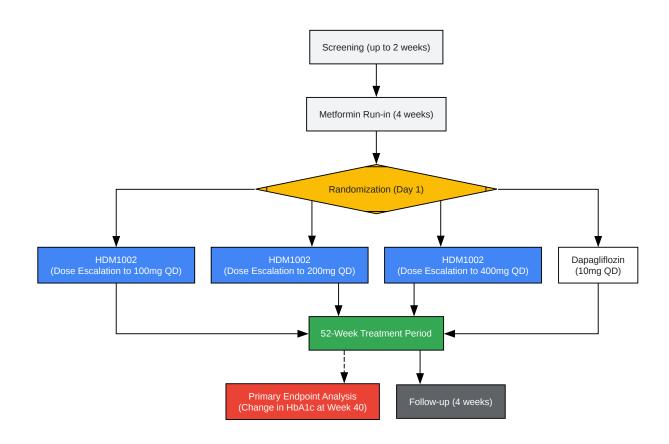
- Objective: To evaluate the safety, tolerability, PK, and PD of single oral doses of HDM1002 in healthy adult participants.
- Study Design: Randomized, double-blind, placebo-controlled.
- Participant Profile: Healthy adults, aged 18-55 years, with a BMI of 19.0-32.0 kg/m².
- Dosage: Single oral escalating doses from 10 mg to 600 mg.
- Key Assessments:
 - Safety: Monitoring of adverse events (AEs). The most common AEs were nausea, diarrhea, vomiting, and decreased appetite, which were dose-dependent.
 - Pharmacokinetics: Measurement of plasma concentrations of HDM1002 over time to determine Cmax, AUC, and half-life (t1/2z ranged from 4.99 to 7.10 hours).
 - Pharmacodynamics: Assessment of postprandial glucose levels, which were significantly lowered in a dose-dependent manner.
- Food Effect: A separate cohort received a 200 mg dose in both fed (high-fat meal) and fasted states. The study found that a high-fat meal did not significantly impact systemic exposure (Cmax and AUC).

Phase 3 Efficacy and Safety Study

- Objective: To assess the efficacy and safety of HDM1002 tablets compared to an active comparator (dapagliflozin) in adults with T2DM inadequately controlled on metformin.
- Study Design: Multicenter, randomized, double-blind, active-controlled, parallel-group.
- Participant Profile: Adults aged 18-75 years with a diagnosis of T2DM for at least 3 months,
 on a stable dose of metformin, and with HbA1c between 7.5% and 11.0%.
- Dosage Regimen:
 - Screening and Run-in: Up to a 2-week screening period followed by a 4-week metformin run-in period.



- Randomization: Eligible participants are randomized in a 1:1:1:1 ratio to receive different maintenance doses of HDM1002 (100 mg, 200 mg, or 400 mg) or dapagliflozin 10 mg, administered orally once daily.
- Dose Escalation: For the HDM1002 arms, dose escalation occurs every 4 weeks, starting from 50 mg, until the target maintenance dose is reached.
- Treatment Duration: 52 weeks, followed by a 4-week follow-up.
- Primary Endpoint: Change from baseline in HbA1c at Week 40.



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Caption: Workflow of a Phase 3 clinical trial for HDM1002 in T2DM.

Hepatic Impairment Study

A separate study was designed to evaluate the effect of hepatic impairment on the pharmacokinetics of HD**M1002** in Chinese subjects aged 18-70 years. This highlights the ongoing characterization of the drug in special populations.

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References

- 1. medchemexpress.com [medchemexpress.com]
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